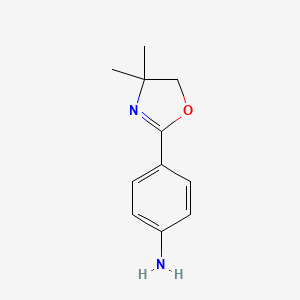

4-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline

Overview

Description

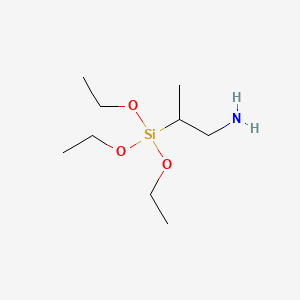

The compound “4-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline” is likely to be an organic compound containing an oxazole ring, which is a five-membered ring containing two carbon atoms, one nitrogen atom, and one oxygen atom . The presence of the aniline group suggests that it might have properties similar to those of other aniline derivatives .

Molecular Structure Analysis

The molecular structure of “4-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline” would likely include a 4,5-dihydro-1,3-oxazole ring attached to an aniline group .Scientific Research Applications

Electroluminescence and Material Science

A novel class of color-tunable emitting amorphous molecular materials, including compounds similar to 4-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline, has been designed for use in electroluminescent (EL) devices. These materials exhibit reversible anodic oxidation and cathodic reduction, intense fluorescence emission, and the ability to form stable amorphous glasses with high glass-transition temperatures above 120°C. They function as excellent emitting materials for organic EL devices, emitting multicolor light including white, and serve as good host materials for emissive dopants, permitting color tuning and leading to higher performance in EL devices (Doi, Kinoshita, Okumoto, & Shirota, 2003).

Temperature Sensing

A study on N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline, a compound structurally related to 4-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline, discusses its application in ratiometric fluorescent thermometry. The dye's fluorescence intensity increases with temperature, indicating its potential use in temperature sensing and monitoring. The unique intensification of fluorescence with temperature rise, due to the activation of more vibrational bands leading to stronger emissions, highlights its utility in designing temperature sensors (Cao, Liu, Qiao, Zhao, Yin, Mao, Zhang, & Xu, 2014).

Catalysis and Chemical Reactions

Research on half-sandwich ruthenium complexes, including derivatives structurally similar to 4-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline, demonstrates their catalytic activities in the transfer hydrogenation of nitroarenes to anilines. The study provides an environmentally benign method for the reduction of nitroarenes under mild conditions, showcasing the potential of these complexes in catalysis and organic synthesis (Jia, Ling, Zhang, Sheng, & Lee, 2018).

Polymer Synthesis and Applications

A novel monomer, 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline, related to 4-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline, has been synthesized for electrochemical polymerization in aqueous solutions. The resulting polymer and its composite with graphene were explored for their potential as counter electrodes in dye-sensitized solar cells, demonstrating an energy conversion efficiency significantly higher than traditional Pt counter electrodes. This highlights the role of such polymers in renewable energy technologies (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).

properties

IUPAC Name |

4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-11(2)7-14-10(13-11)8-3-5-9(12)6-4-8/h3-6H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHAUEPGLXPTRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391422 | |

| Record name | 4-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline | |

CAS RN |

69876-88-6 | |

| Record name | 4-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

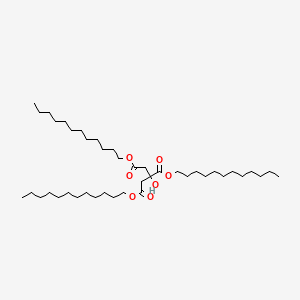

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1623344.png)

![2,2-Bis[(3-mercapto-1-oxopropoxy)methyl]propionic acid](/img/structure/B1623357.png)

![2-[(2-Methyl-1-oxoallyl)oxy]ethyl 2-cyano-3,3-diphenylacrylate](/img/structure/B1623359.png)